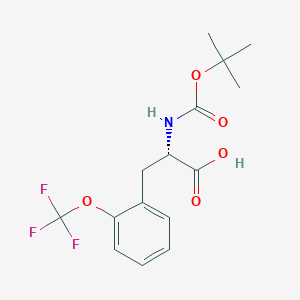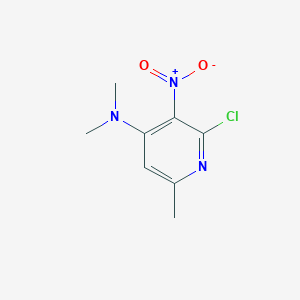
t-Butyl 5-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as tert-Butyl 5-chloro-3,4-dihydro 2,6 naphthyridine-2(1H)-carboxylate . It has a linear formula of C13H17O2N2Cl1 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string ClC1=C (CCN (C (OC © ©C)=O)C2)C2=CC=N1 .Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its structure is conducive to further chemical modifications, making it valuable for synthesizing a variety of heterocyclic compounds .
Pharmaceutical Research
In pharmaceutical research, this chemical is explored for its potential to be incorporated into drug molecules. Its naphthyridine core is of interest due to its structural similarity to several biologically active compounds .
Material Science
The tert-butyl group in this compound provides steric hindrance, which can be useful in material science for creating polymers with specific properties, such as increased thermal stability or unique optical characteristics .
Catalysis
Due to its stable yet reactive nature, this compound could be used in catalytic processes. Researchers may investigate its use as a ligand in transition metal complexes that catalyze various organic reactions .
Agrochemical Development
Compounds with naphthyridine structures have been studied for their agrochemical properties. This particular derivative could be synthesized into new pesticides or herbicides with improved efficacy and safety profiles .
Biochemical Studies
The tert-butyl group can be deprotected under acidic conditions, allowing for the release of the active naphthyridine moiety in biochemical studies. This can be particularly useful in probing nucleic acid interactions .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent due to its well-defined structure and properties. It may assist in the development of new analytical methods or in the calibration of instruments .
Environmental Science
Research into the environmental fate of naphthyridine derivatives, including this compound, is crucial. It can help in understanding the degradation processes and potential environmental impacts of related chemicals .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 5-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-10-9(8-16)4-6-15-11(10)14/h4,6H,5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQAAKDZZKTJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)



![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)


![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)
![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)




